molecular formula C26H28F3N3OS B13430620 4-[2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-4-thiazolyl]-1-[[2-(trifluoromethyl)phenyl]methyl]-4-piperidinol

4-[2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-4-thiazolyl]-1-[[2-(trifluoromethyl)phenyl]methyl]-4-piperidinol

Cat. No.: B13430620
M. Wt: 487.6 g/mol
InChI Key: RHDFTOXRIDOXDV-UHFFFAOYSA-N
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Description

4-[2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-4-thiazolyl]-1-[[2-(trifluoromethyl)phenyl]methyl]-4-piperidinol is a complex organic compound with a unique structure that combines isoquinoline, thiazole, and piperidinol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-4-thiazolyl]-1-[[2-(trifluoromethyl)phenyl]methyl]-4-piperidinol typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include nucleophilic oxidants and chiral ligands .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as asymmetric nucleophilic epoxidation and the use of metal peroxides modified by chiral ligands are employed to achieve the desired stereochemistry and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-4-thiazolyl]-1-[[2-(trifluoromethyl)phenyl]methyl]-4-piperidinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or hypochlorites.

    Reduction: Reduction reactions can be carried out using metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the isoquinoline and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide under basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-4-thiazolyl]-1-[[2-(trifluoromethyl)phenyl]methyl]-4-piperidinol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-[2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-4-thiazolyl]-1-[[2-(trifluoromethyl)phenyl]methyl]-4-piperidinol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-4-thiazolyl]-1-[[2-(trifluoromethyl)phenyl]methyl]-4-piperidinol: shares structural similarities with other isoquinoline and thiazole derivatives.

    Isoquinoline derivatives: Known for their pharmacological activities.

    Thiazole derivatives: Widely used in medicinal chemistry.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H28F3N3OS

Molecular Weight

487.6 g/mol

IUPAC Name

4-[2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-4-yl]-1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-ol

InChI

InChI=1S/C26H28F3N3OS/c27-26(28,29)22-8-4-3-7-21(22)16-31-13-10-25(33,11-14-31)23-18-34-24(30-23)17-32-12-9-19-5-1-2-6-20(19)15-32/h1-8,18,33H,9-17H2

InChI Key

RHDFTOXRIDOXDV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=NC(=CS3)C4(CCN(CC4)CC5=CC=CC=C5C(F)(F)F)O

Origin of Product

United States

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